4,7-Dimethoxybenzothiazole-2-carbonitrile
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Overview
Description
4,7-Dimethoxybenzothiazole-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzothiazole derivative that has been synthesized through various methods. The purpose of
Mechanism of Action
The mechanism of action of 4,7-Dimethoxybenzothiazole-2-carbonitrile varies depending on its application. In the case of anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of antidiabetic activity, this compound has been shown to inhibit the activity of α-glucosidase, which is involved in the breakdown of complex carbohydrates. In the case of antifungal activity, this compound has been shown to disrupt the cell membrane of fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In the case of anticancer activity, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In the case of antidiabetic activity, this compound has been shown to reduce blood glucose levels. In the case of antifungal activity, this compound has been shown to inhibit the growth of fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of 4,7-Dimethoxybenzothiazole-2-carbonitrile is its potential use in various applications. This compound has been shown to have anticancer, antidiabetic, and antifungal properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for research on 4,7-Dimethoxybenzothiazole-2-carbonitrile. One area of research is the development of new synthesis methods that can improve the yield of this compound. Another area of research is the investigation of the potential use of this compound in other applications, such as the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of this compound in various applications.
Synthesis Methods
The synthesis of 4,7-Dimethoxybenzothiazole-2-carbonitrile has been achieved through various methods. One of the most common methods involves the reaction of 4,7-dimethoxybenzothiazole with cyanogen bromide in the presence of a base. Another method involves the reaction of 4,7-dimethoxybenzothiazole with chloroacetonitrile in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.
Scientific Research Applications
4,7-Dimethoxybenzothiazole-2-carbonitrile has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has anticancer, antidiabetic, and antifungal properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
191474-79-0 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
4,7-dimethoxy-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2S/c1-13-6-3-4-7(14-2)10-9(6)12-8(5-11)15-10/h3-4H,1-2H3 |
InChI Key |
OMHSOZYAMFBETA-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)C#N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)C#N |
synonyms |
2-Benzothiazolecarbonitrile,4,7-dimethoxy-(9CI) |
Origin of Product |
United States |
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